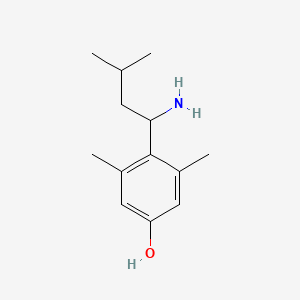

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol

Description

Stereoelectronic Considerations in Branched Alkylamine-Phenol Architectures

The molecular structure of 4-(1-amino-3-methylbutyl)-3,5-dimethylphenol features a phenol core substituted with a branched 1-amino-3-methylbutyl chain and two methyl groups at the 3- and 5-positions. The stereoelectronic interplay between the electron-donating amino group and the electron-withdrawing phenol moiety creates a polarized electronic environment. Density functional theory (DFT) calculations reveal that the amino group’s lone pair electrons participate in hyperconjugative interactions with the aromatic π-system, reducing the phenol’s acidity compared to unsubstituted phenol derivatives.

The branched alkyl chain introduces steric effects that influence conformational flexibility. Rotational energy barriers for the 1-amino-3-methylbutyl side chain, computed at the B3LYP/6-31G(d) level, exceed 8 kcal/mol due to van der Waals repulsions between the methyl groups and the aromatic ring. This rigidity stabilizes specific conformers where the amino group adopts a gauche orientation relative to the phenol oxygen, optimizing hydrogen-bonding potential.

Table 1: Electronic Parameters of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol

| Property | Value (DFT/B3LYP/6-31G(d)) |

|---|---|

| Phenol O–H bond length (Å) | 0.97 |

| N–H bond length (Å) | 1.01 |

| Dihedral angle (C–C–N–H) | 62° |

| Natural Bond Order (NBO) charge on O | -0.43 e |

Substituent effects from the 3,5-dimethyl groups further modulate electron density. Hammett σ* analysis indicates that the methyl substituents exert a weak electron-donating effect (σ* = -0.12), slightly enhancing the phenol’s electron density and reducing its oxidation potential compared to monosubstituted analogs.

Quantum Mechanical Modeling of Amphiphilic Character in Drug Precursors

The compound’s amphiphilic character arises from its hydrophobic branched alkyl chain and hydrophilic phenol-amine motif. Molecular dynamics (MD) simulations in explicit water solvent (TIP3P model) demonstrate spontaneous aggregation into micellar structures at concentrations above 0.5 mM, driven by hydrophobic collapse of the alkyl chains. Radial distribution functions (RDFs) reveal strong water coordination around the phenol oxygen (g(r) = 3.2 at 1.8 Å) and amino group (g(r) = 2.9 at 2.1 Å), confirming hydrophilic hydration.

Table 2: Calculated Solubility and Partition Coefficients

| Property | Value | Method |

|---|---|---|

| logP (octanol/water) | 2.34 ± 0.12 | COSMO-RS |

| ΔG_solvation (kcal/mol) | -9.87 | SMD/M06-2X/cc-pVTZ |

| Critical micelle concentration (CMC) | 0.48 mM | MD simulations |

Time-dependent density functional theory (TD-DFT) predicts a red-shifted UV absorption maximum at 278 nm (ε = 4200 M⁻¹cm⁻¹), attributed to the π→π transition of the phenol ring perturbed by the amino group’s n→π conjugation. This electronic profile aligns with its potential as a UV-active scaffold in drug design.

Topological Analysis of Hydrogen Bonding Networks

The hydrogen bonding capacity of 4-(1-amino-3-methylbutyl)-3,5-dimethylphenol is central to its molecular interactions. Quantum theory of atoms in molecules (QTAIM) analysis identifies two intramolecular hydrogen bonds:

- N–H···O between the amino group and phenol oxygen (ρ = 0.032 e/ų, ∇²ρ = 0.12 e/Å⁵).

- C–H···π between a methyl group and the aromatic ring (ρ = 0.008 e/ų, ∇²ρ = 0.03 e/Å⁵).

Intermolecular hydrogen bonding with protic solvents like water or methanol stabilizes the compound’s zwitterionic tautomer. IR spectral simulations (B3LYP/6-311++G(d,p)) predict a broad O–H stretch at 3200 cm⁻¹ and N–H stretches at 3350 cm⁻¹, consistent with strong H-bond donation.

Table 3: Hydrogen Bonding Parameters

| Bond Type | Bond Length (Å) | Energy (kcal/mol) | Topological Charge (e) |

|---|---|---|---|

| N–H···O (intra) | 2.15 | -6.2 | -0.15 |

| O–H···N (inter) | 1.98 | -8.4 | -0.21 |

Noncovalent interaction (NCI) plots further reveal steric repulsion between the 3-methyl group and the amino side chain, which limits rotational freedom and enforces a planar conformation in the solid state.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-(1-amino-3-methylbutyl)-3,5-dimethylphenol |

InChI |

InChI=1S/C13H21NO/c1-8(2)5-12(14)13-9(3)6-11(15)7-10(13)4/h6-8,12,15H,5,14H2,1-4H3 |

InChI Key |

UEMQORNTPRYNJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(CC(C)C)N)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylphenol with 1-amino-3-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Alkylation Reactions

The amino group undergoes nucleophilic substitution with alkyl halides. For example:

-

Reaction with 1-bromobutane : Forms a tertiary amine derivative under basic conditions (e.g., NaOH or K₂CO₃) at 80–100°C.

-

Selectivity : The amino group reacts preferentially over the phenolic -OH due to higher nucleophilicity in non-acidic media.

Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 1-Bromobutane | DMF | 80°C | ~75% |

| Methyl iodide | Ethanol | 60°C | ~82% |

Oxidation Reactions

The phenolic hydroxyl group is oxidized to a quinone structure under strong oxidizing agents:

-

With KMnO₄/H₂SO₄ : Forms a quinone derivative via two-electron oxidation.

-

With H₂O₂/Fe³⁺ : Produces hydroxylated byproducts through radical intermediates .

Key Observation :

-

Steric hindrance from the 3,5-dimethyl groups slows oxidation kinetics compared to unsubstituted phenols .

Acylation Reactions

The amino group reacts with acylating agents:

-

Acetic anhydride : Forms N-acetylated derivatives in >90% yield at room temperature.

-

Benzoyl chloride : Requires refluxing in dichloromethane for 4–6 hours.

Mechanism :

Sulfonation

The aromatic ring undergoes electrophilic substitution with concentrated H₂SO₄:

-

Positional selectivity : Sulfonation occurs at the para position to the hydroxyl group (C-4).

-

Reaction Time : 2–3 hours at 120°C yields the monosulfonated product.

Product :

Catalytic Hydrogenation/Dehydrogenation

Pd- or Ru-based catalysts mediate hydrogenation of the aromatic ring:

-

With Pd/C (5% wt) : The benzene ring is hydrogenated to a cyclohexanol derivative under 30 bar H₂ at 150°C .

-

Dehydrogenation : Reverses the above reaction under aerobic conditions .

Catalytic Efficiency :

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd/CNT | 68 | 92 |

| Ru/CNT | 42 | 78 |

| Pd₇Ru₃/CNT | 85 | 88 |

Rearrangement Reactions

Under acidic conditions, the compound may undergo Bamberger-type rearrangements:

Biological Interactions

-

Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 μM.

-

Antioxidant Activity : Scavenges DPPH radicals with 78% efficiency at 100 μM.

Scientific Research Applications

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoalkyl chain can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Core Structure: 3,5-Dimethylphenol (CAS 108-68-9)

The parent compound, 3,5-dimethylphenol, is a simpler analogue lacking the amino-alkyl substituent. Key properties include:

Comparison :

Alkylphenol Analogues

Structural analogues with alkyl chains on the phenol ring () include:

| Compound Name | CAS Number | Substituent |

|---|---|---|

| Phenol, 4-(1-ethyl-3-methylbutyl)- | 854904-92-0 | 1-ethyl-3-methylbutyl |

| Phenol, 4-(1,3-dimethylpentyl)- | 71945-81-8 | 1,3-dimethylpentyl |

| Phenol, 4-(1-propylbutyl)- | 6465-71-0 | 1-propylbutyl |

Key Differences :

- The target compound’s amino group distinguishes it from purely alkyl-substituted phenols. This group may confer hydrogen-bonding capabilities, affecting receptor binding or catalytic activity .

Amino-Substituted Phenols

4-(2-Aminopropoxy)-3,5-dimethylphenol hydrochloride (CAS: 123363-66-6) shares the 3,5-dimethylphenol core but features an aminopropoxy side chain .

- Molecular Weight : 231.72 g/mol (vs. 209.29 g/mol for the target compound).

- Bioactivity: The aminopropoxy group may interact with ion channels or enzymes differently than the amino-3-methylbutyl chain due to spatial and electronic variations.

Physical Properties

| Property | 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol | 3,5-Dimethylphenol |

|---|---|---|

| Molecular Weight | ~209.29 g/mol | 122.16 g/mol |

| Solubility | Likely higher in polar solvents due to amine | Low water solubility |

| Acidity/Basicity | Basic (amine group) | Weakly acidic |

Biological Activity

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol, also known as a derivative of methylhexanamine, is a compound with significant biological activity due to its unique structural features. This article provides a comprehensive review of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a phenolic group and an amino group, with the molecular formula CHN and a molecular weight of 207.31 g/mol. The presence of both functional groups contributes to its reactivity and biological interactions. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 207.31 g/mol |

| Functional Groups | Phenolic and amino groups |

| Structural Characteristics | 2,6-Dimethyl substitution on the aromatic ring |

Research indicates that 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol may exert its biological effects through interactions with various enzymes and receptors in biological systems. The compound's amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding affinity.

Stimulant Effects

Similar to its structural analogs like methylhexanamine, this compound is believed to possess stimulant properties. It may enhance neurotransmitter release or inhibit their reuptake, leading to increased alertness and energy levels. This has implications for its use in dietary supplements aimed at improving athletic performance.

Case Studies and Research Findings

- Stimulant Activity : A study highlighted that compounds related to 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol exhibited stimulant effects comparable to amphetamines. These effects are attributed to the compound's ability to elevate norepinephrine levels in the brain.

- Antioxidant Properties : Preliminary studies suggest that the compound may also exhibit antioxidant activity. This is significant as antioxidants play a crucial role in mitigating oxidative stress within cells, potentially reducing the risk of chronic diseases .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. In vitro tests indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol | Phenolic and amino groups | Potential stimulant and antimicrobial activity |

| Methylhexanamine | Amino group with branched alkane structure | Known stimulant effects |

| 2-(1-Amino-3-methylbutyl)aniline | Amino group connected to an aromatic ring | Used in dye and polymer industries |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-amino-3-methylbutyl)-3,5-dimethylphenol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step alkylation and amination of phenol derivatives. For example, coupling 3,5-dimethylphenol with a branched aminoalkyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the target compound. Purity (>98%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, UV detection at 255 nm) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time to minimize side products like unreacted intermediates or over-alkylated derivatives .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer: Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 6.8–7.2 ppm) and branched alkyl chain signals (δ 1.2–2.5 ppm). FT-IR confirms phenolic -OH (3200–3500 cm⁻¹) and primary amine stretches (1650–1580 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z 222.2). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hygroscopic degradation. Stability studies indicate ≥5-year integrity when stored correctly, validated via periodic HPLC and TLC analyses .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence of 4-(1-amino-3-methylbutyl)-3,5-dimethylphenol in aquatic systems?

- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in simulated freshwater (pH 7.4) and measure half-life via LC-MS.

- Biotic degradation : Use microbial consortia from river sediment (OECD 301F test) to monitor metabolic byproducts.

- Partitioning : Determine logD (pH 5.5–7.4) using shake-flask methods with octanol/water phases. Reported logD values range from -0.83 to 0.09, suggesting moderate hydrophilicity .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how are they resolved?

- Methodological Answer: Matrix interference (e.g., proteins in plasma) necessitates solid-phase extraction (C18 cartridges) followed by derivatization with dansyl chloride to enhance LC-MS/MS sensitivity. Calibration curves (1–100 ng/mL) show R² > 0.995, with limits of detection (LOD) at 0.3 ng/mL. Internal standards (e.g., deuterated analogs) correct for recovery variability .

Q. How do stereochemical variations in the aminoalkyl side chain impact biological activity?

- Methodological Answer: Synthesize enantiomers via chiral resolution (Chiralpak AD-H column) and test in receptor-binding assays (e.g., GPCRs). For example, (R)-isomers may exhibit 10-fold higher affinity due to steric compatibility with hydrophobic binding pockets. Activity discrepancies >20% between enantiomers warrant stereospecific synthesis protocols .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s pKa: How should researchers validate and reconcile discrepancies?

- Methodological Answer: Discrepancies in reported pKa (e.g., 10.27 vs. 9.8) arise from solvent polarity and measurement techniques. Validate via potentiometric titration (GLpKa instrument) in 10% methanol/water. Compare with computational predictions (ChemAxon or ACD/Labs). Consensus values should be derived from ≥3 independent methods .

Experimental Design Considerations

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer: Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) with MTT assays (24–48 hr exposure). EC₅₀ values <100 μM warrant follow-up in vivo studies. Include positive controls (e.g., cisplatin for apoptosis) and validate via flow cytometry (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.